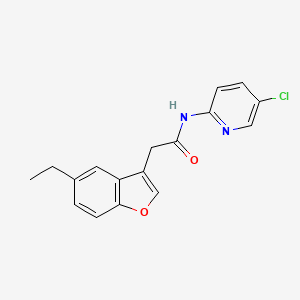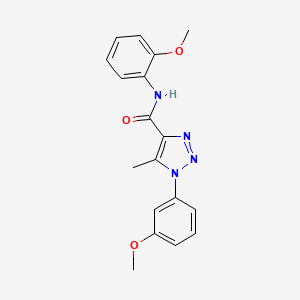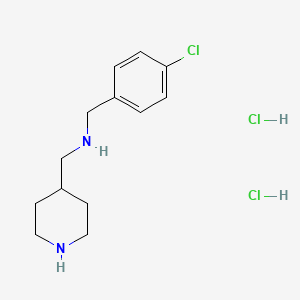
N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide" often involves acylation reactions, where an acyl group is introduced to another molecule. For example, synthesis methods can include reacting benzoyl chloride or benzoic acid derivatives with amines in the presence of catalysts or specific conditions to form benzamides (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been determined using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and X-ray analysis. These techniques confirm the composition and structure of the synthesized compounds, providing insights into their molecular geometry and the presence of functional groups (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include C-H bond functionalization, which is facilitated by the presence of directing groups in the molecule. These reactions are crucial for further modifications and functionalizations of the compound, leading to the formation of various derivatives with potential biological and pharmacological applications (Al Mamari & Al Sheidi, 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and their suitability for specific applications. The crystal structure, determined by X-ray diffraction, provides valuable information on molecular conformation and packing in the solid state (Nagel et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the compound's application in chemical synthesis and potential medicinal uses. Studies on benzamide derivatives reveal their capability to undergo various chemical reactions, offering pathways to synthesize novel compounds with enhanced or desired properties (Ross et al., 1983).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has demonstrated the versatility of compounds related to N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide in chemical synthesis. For instance, divergent palladium iodide catalyzed multicomponent carbonylative approaches have been developed for the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives. These methods utilize 2-alkynylbenzamides and vary based on the nature of the external nucleophile and reaction conditions, leading to distinct reaction pathways and products. Such synthetic routes are significant for generating compounds with potential biological activities (Mancuso et al., 2014).
Metal-Catalyzed Functionalization
The development of metal-catalyzed reactions involving benzamides highlights the potential of N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide in constructing complex molecular frameworks. For example, palladium-catalyzed benzylic C-H amidation with benzyl alcohols in water has been reported as a strategy to construct quinazolinones. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, showcasing a novel approach for generating biologically relevant structures (Hikawa et al., 2012).
Pharmacological Applications
Although the direct pharmacological applications of N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide were not highlighted in the provided studies, related compounds have been explored for their antimicrobial properties and potential in drug development. For example, the synthesis and antimicrobial screening of thiazole derivatives incorporating the benzamide moiety have shown promising activity against bacterial and fungal infections. These findings underscore the significance of benzamide derivatives in medicinal chemistry and drug discovery (Desai et al., 2013).
Molecular Docking and Biological Evaluation
Research involving molecular docking and biological evaluation of benzamide derivatives further illustrates the potential applications of N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide in the design of new therapeutic agents. For instance, studies on N-acylhydrazone derivatives as potent histone deacetylase inhibitors suggest the utility of benzamide-based compounds in developing treatments for cancer by modulating gene expression through epigenetic mechanisms (Rodrigues et al., 2016).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-6-8-13(9-7-12)17(19)18-16-10-14-4-2-3-5-15(14)11-16/h2-9,16H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJQLPDQKBXNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4631393.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)
![N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)
![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4631427.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)

![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)